Rose bengal bis(triethylamine)

Description

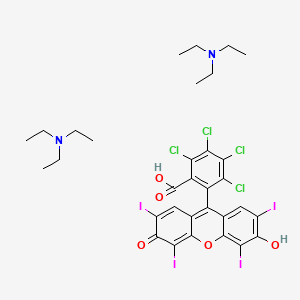

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

91491-51-9 |

|---|---|

Molecular Formula |

C32H34Cl4I4N2O5 |

Molecular Weight |

1176 g/mol |

IUPAC Name |

N,N-diethylethanamine;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C20H4Cl4I4O5.2C6H15N/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;2*1-4-7(5-2)6-3/h1-2,29H,(H,31,32);2*4-6H2,1-3H3 |

InChI Key |

XIDSNHBKBJPAAO-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC.CCN(CC)CC.C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Pathways for Rose Bengal Bis Triethylamine

Methodologies for the Synthesis of Rose Bengal bis(triethylamine) and Analogous Salts

The synthesis of Rose Bengal bis(triethylamine) and similar derivatives is designed to replace the inorganic sodium cations with organic triethylammonium (B8662869) cations, thereby altering the compound's solubility profile. This transformation allows the photosensitizer to be used in nonpolar solvents. lookchem.com

The primary method for synthesizing Rose Bengal bis(triethylammonium) salt is a straightforward acid-base reaction. The process begins with the lactone form of Rose Bengal, which is generated by the acid precipitation of the commercially available disodium (B8443419) salt. lookchem.com This lactone is then treated with an excess of triethylamine (B128534) (Et₃N) in a suitable organic solvent, such as methylene (B1212753) chloride (CH₂Cl₂). lookchem.com The basic triethylamine readily reacts with the acidic protons of the Rose Bengal lactone, opening the lactone ring and forming the quinoid structure of the bis(triethylammonium) salt. This process yields a clear red solution, indicating the formation of the desired salt. lookchem.com

Analogous salts can also be prepared. For instance, esters of Rose Bengal can be synthesized first, and these ester derivatives, which possess a single acidic phenolic proton, can be converted to their mono(triethylammonium) or mono(tributylammonium) salts by treatment with the corresponding amine. lookchem.com This approach allows for further tuning of the molecule's properties.

| Product | Starting Material | Key Reagents | Solvent | Reference |

|---|---|---|---|---|

| Rose Bengal bis(triethylammonium) Salt | Rose Bengal Lactone | Triethylamine (excess) | Methylene Chloride (CH₂Cl₂) | lookchem.com |

| Rose Bengal ethyl ester, triethylammonium salt | Rose Bengal ethyl ester | Triethylamine | Not specified | lookchem.comlookchem.com |

| Rose Bengal octyl ester, tributylammonium (B8510715) salt | Rose Bengal octyl ester | Tributylamine | Not specified | lookchem.com |

A significant advantage of the synthesis of Rose Bengal bis(triethylamine) is the ability to obtain a pure product without requiring chromatographic separation. lookchem.com Following the reaction in methylene chloride, the solvent is removed under reduced pressure (in vacuo). This leaves a purple-red powder. To remove any unreacted triethylamine, the solid product is thoroughly washed with diethyl ether (Et₂O). The final step involves drying the purified powder in a vacuum oven at elevated temperatures, such as 80 °C, to ensure all residual solvents are removed. lookchem.com

Targeted Chemical Modifications to Influence Reactivity and Solubility

Chemical modifications of the Rose Bengal structure are primarily aimed at enhancing its utility in specific environments, such as organic solvents or solid-state materials, where the parent disodium salt is ineffective due to its high polarity.

Further tailoring of the hydrophilic/hydrophobic balance can be achieved by creating ester derivatives combined with different amine salts. For example, the tributylammonium salt of the octyl ester of Rose Bengal was synthesized to achieve solubility in even less polar solvents like toluene (B28343). lookchem.com This demonstrates a clear strategy: combining different ester and amine functionalities allows for the fine-tuning of solubility for specific solvent systems. lookchem.com

| Derivative | Reported Soluble In | Reference |

|---|---|---|

| Rose Bengal disodium salt | Water | lookchem.comfishersci.pt |

| Rose Bengal bis(triethylammonium) salt | Methylene Chloride, Chloroform, Methanol (B129727) | lookchem.com |

| Rose Bengal benzyl (B1604629) ester, triethylammonium salt | Methylene Chloride, Methanol | lookchem.com |

| Rose Bengal ethyl ester, triethylammonium salt | Methylene Chloride, Methanol | lookchem.com |

| Rose Bengal octyl ester, tributylammonium salt | Toluene | lookchem.com |

Immobilizing Rose Bengal on solid supports is a valuable strategy that facilitates its removal from reaction mixtures, allowing for simple recovery by filtration and reuse. oup.comcore.ac.uk This contrasts favorably with the laborious separation techniques like dialysis or gel filtration required for the soluble dye. core.ac.uk

Several methods have been developed for this purpose:

Adsorption onto Natural Fibers: Rose Bengal can be immobilized on renewable materials like wool using a simple dyeing procedure. oup.comoup.com The resulting supported photosensitizer (RBwool) can be washed and reused, proving effective in promoting photooxygenation reactions. oup.com

Covalent Linkage to Polymer Supports: A common and robust method involves covalently attaching Rose Bengal to a solid matrix. This has been achieved by linking its carboxyl group to the amino groups of a support like aminohexyl-Sepharose (AH-Sepharose) using a carbodiimide (B86325) cross-linking agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). core.ac.uknih.gov This same EDC chemistry has been used to conjugate Rose Bengal to biopolymers like chitosan (B1678972) and hyaluronic acid. nih.govnih.gov

Polymerization: Another approach involves creating a polymer that already contains the Rose Bengal moiety. This can be done by first reacting Rose Bengal with 4-vinyl benzyl chloride to form a vinyl-functionalized dye. researchgate.net This monomer can then be copolymerized with other monomers, like acrylic acid and styrene (B11656) sulfonic acid, to create a water-soluble, photosensitizing polymer. researchgate.net This method allows for the incorporation of the dye into the backbone of a custom-designed material.

Advanced Photophysical and Photochemical Characterization of Rose Bengal Bis Triethylamine

Electronic Structure and Excited State Properties

The photophysical behavior of Rose Bengal bis(triethylamine) is dictated by its electronic structure, which gives rise to distinct singlet and triplet excited states upon absorption of visible light. The heavy atoms (iodine and chlorine) on the xanthene core of the Rose Bengal moiety play a crucial role in promoting efficient intersystem crossing from the singlet to the triplet manifold.

Upon absorption of a photon in the visible region of the electromagnetic spectrum, Rose Bengal bis(triethylamine) is promoted from its ground state (S₀) to an excited singlet state (S₁). The energy of this transition corresponds to the absorption maximum of the dye. For Rose Bengal, the parent compound, the main absorption peak (λmax) is typically observed in the range of 543–552 nm in various organic solvents. The bis(triethylamine) salt exhibits similar absorption characteristics.

From the excited singlet state, the molecule can relax through several pathways, including fluorescence emission or intersystem crossing (ISC) to the triplet state (T₁). The triplet state energy of Rose Bengal has been determined from phosphorescence measurements to be approximately 1.77 eV. This triplet energy is a critical parameter as it determines the feasibility of energy transfer to other molecules, such as molecular oxygen. The triplet state of Rose Bengal and its derivatives is characterized by transient absorption in the near-infrared region, with a maximum around 1020 nm.

Spectroscopic Investigations of Rose Bengal bis(triethylamine)

Advanced NMR and FTIR for Structural Elucidation in Solution

The structural integrity and behavior of Rose Bengal bis(triethylamine) in solution are readily characterized by advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. These methods provide detailed insights into the molecular structure and intermolecular interactions.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy have been employed to investigate the complexation of the Rose Bengal chromophore in dimethyl sulfoxide (B87167) (DMSO). pttz.org Studies involving the interaction of Rose Bengal with other molecules, such as amylose, in DMSO-d₆ solution reveal significant changes in the chemical shifts of the dye's protons, indicating specific intermolecular interactions. For instance, at higher concentrations, a single proton resonance for Rose Bengal can resolve into multiple distinct signals, suggesting different dye environments or aggregation states. pttz.org In one study, a single proton signal at 7.40 ppm resolved into three separate signals at 8.46 ppm, 7.92 ppm, and 7.41 ppm upon an increase in concentration, with the most deshielded signal corresponding to the most restricted dye molecules. pttz.org Such analyses demonstrate NMR's power in probing the dye's association and conformation in a solvent environment. pttz.org

FTIR spectroscopy complements NMR by identifying the characteristic functional groups within the Rose Bengal bis(triethylamine) molecule. The technique is standard for confirming the chemical structure of Rose Bengal and its derivatives. thermofisher.comresearchgate.netresearchgate.net Analysis of the FTIR spectrum allows for the identification of vibrational bands corresponding to the xanthene core, the carboxyl group, and the C-I and C-Cl bonds. In studies on related systems, FTIR has been used to detect the presence of residual water in samples by identifying bands around 3360 cm⁻¹ and 1613 cm⁻¹. acs.org

Ellipsometry for Thin Film and Interface Studies

Spectroscopic ellipsometry is a powerful non-invasive optical technique for characterizing the properties of thin films and interfaces, and it has been successfully applied to study films of a Rose Bengal derivative substituted with triethylammonium (B8662869). diva-portal.orgresearchgate.net This method measures the change in polarization of light upon reflection from a sample surface, providing precise information on film thickness, surface roughness, and optical constants. diva-portal.orgutwente.nl

In studies using variable angle spectroscopic ellipsometry (VASE), thin films of the Rose Bengal derivative were created by spin-coating solutions onto silicon substrates. diva-portal.org The analysis yielded the complex-valued dielectric function (ε = ε₁ + iε₂) of the films across a broad energy range (0.038 eV to 5.03 eV), which is fundamental data for optical and electronic applications. diva-portal.org Researchers were able to relate film properties, such as thickness and roughness, to the concentration of the Rose Bengal solution used during the spin-coating process. diva-portal.orgresearchgate.net For example, it was found that using higher solution concentrations was important for preparing films with low surface roughness. diva-portal.org The data, which fit well with a five-phase optical model (substrate, native oxide, film, surface roughness layer, and ambient), showed that film thicknesses typically ranged from 10 to 30 nm. diva-portal.org

These ellipsometry studies are crucial for the development of organic electronic devices, such as bi-stable memory devices, where the control of layer thickness and optical properties is critical for performance. diva-portal.org The technique has also been used to monitor the reversible switching of the film's optical properties when exposed to vapors of hydrochloric acid and ammonia. diva-portal.orgresearchgate.net

Table 1: Ellipsometry-Derived Properties of Rose Bengal bis(triethylamine) Thin Films Data derived from studies on spin-coated films prepared from different solution concentrations.

| Solution Concentration (mg/ml) | Film Thickness (nm) | Surface Roughness (nm) | Reference |

|---|---|---|---|

| 8 | 14.1 ± 0.1 | 3.2 ± 0.1 | diva-portal.org |

| 12 | 22.5 ± 0.1 | 1.7 ± 0.1 | diva-portal.org |

| 16 | 27.5 ± 0.1 | 1.5 ± 0.1 | diva-portal.org |

| 20 | 32.0 ± 0.1 | 1.5 ± 0.1 | diva-portal.org |

Photochemical Reactivity Parameters

Singlet Oxygen Quantum Yield Determination and Optimization

Rose Bengal and its derivatives are renowned for their high efficiency as photosensitizers in generating singlet oxygen (¹O₂), a reactive oxygen species. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited sensitizer (B1316253) molecules that transfer their energy to ground-state molecular oxygen to produce ¹O₂. acs.orgucf.edu

The bis(triethylammonium) salt of Rose Bengal is specifically designed for solubility in less polar organic solvents like methylene (B1212753) chloride and chloroform, while retaining the potent photochemical characteristics of the parent dye. lookchem.com Research indicates that the singlet oxygen quantum yields for Rose Bengal bis(triethylamine) in methanol (B129727) are equal to, or closely approach, the high yield of the parent disodium (B8443419) salt. lookchem.com The ΦΔ for the standard disodium Rose Bengal is well-established and serves as a benchmark, with values of approximately 0.75-0.76 in water and 0.80 in methanol and ethanol. rsc.orgnist.govnih.govnsf.gov

The determination of ΦΔ is typically performed using an indirect method involving a chemical acceptor or trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF) or 9,10-anthracenediyl-bis(methylene) dimalonoic acid (ABDA). researchgate.netrsc.org In this method, the rate of light-induced bleaching of the acceptor, which is consumed by the generated ¹O₂, is monitored spectrophotometrically. The quantum yield of the test compound is calculated relative to that of a standard photosensitizer, often Rose Bengal itself, under identical conditions of light absorption. researchgate.netrsc.org

Optimization of ¹O₂ generation is a key consideration. One critical factor is the concentration of the photosensitizer. Studies have shown that at concentrations higher than approximately 2 μM, Rose Bengal tends to form H-type aggregates in polar environments. researchgate.net This aggregation can lead to self-quenching, which reduces the efficiency of energy transfer to molecular oxygen and results in a significant decrease in the singlet oxygen quantum yield. researchgate.net Therefore, optimizing the concentration to prevent aggregation is crucial for maximizing ¹O₂ production.

Table 2: Reference Singlet Oxygen Quantum Yields (ΦΔ) for Parent Rose Bengal

| Solvent | Quantum Yield (ΦΔ) | Reference |

|---|---|---|

| Water | 0.75 - 0.76 | rsc.orgnist.govresearchgate.net |

| Methanol (MeOH) | 0.80 | nist.govscispace.com |

| Ethanol (EtOH) | 0.80 | nist.gov |

| DMSO | 0.76 | nsf.gov |

Redox Potentials of Excited States and Ground States

The photochemical reactivity of Rose Bengal bis(triethylamine) is fundamentally governed by the redox potentials of its ground and electronically excited states. Upon absorption of visible light, the Rose Bengal chromophore is promoted to an excited state (RB*), which dramatically alters its electron-donating and -accepting capabilities. beilstein-journals.orgnih.gov The excited state is simultaneously a stronger oxidizing agent and a stronger reducing agent than the ground state. nih.govrsc.org

This dual reactivity allows the excited state to participate in photoinduced electron transfer (PET) through either an oxidative or a reductive quenching cycle, depending on the redox potential of the reacting substrate. rsc.orgrsc.org The feasibility of these electron transfer processes can be estimated by comparing the redox potentials of the catalyst and substrate. beilstein-journals.org

The electrochemical data for the parent Rose Bengal chromophore are well-documented. The excited state potentials can be calculated from the ground state potentials and the excited state energy (E₀,₀). beilstein-journals.orgrsc.org For example, the excited state reduction potential (Ered) is more positive than the ground state potential, making the excited molecule a more powerful oxidant. beilstein-journals.org Conversely, the excited state oxidation potential (Eox) is more negative, making it a much stronger reductant. nih.gov This enhanced reactivity enables Rose Bengal to catalyze a wide array of organic transformations that are not feasible with the ground-state molecule. beilstein-journals.orgnih.gov

Table 3: Electrochemical Data for the Rose Bengal (RB) Chromophore Potentials are reported versus the Saturated Calomel Electrode (SCE).

| Potential | Notation | Value (V vs. SCE) | Reference |

|---|---|---|---|

| Ground State Reduction | Ered (RB/RB•⁻) | -0.99 V | beilstein-journals.org |

| Ground State Oxidation | Eox (RB•⁺/RB) | +0.84 V | rsc.org |

| Excited State Reduction | Ered (RB/RB•⁻) | +0.84 V | beilstein-journals.org |

| Excited State Oxidation | Eox (RB•⁺/RB) | -0.96 V | beilstein-journals.org |

Energy Transfer Efficiencies (e.g., FRET, Triplet-Triplet Annihilation)

Beyond its role in singlet oxygen generation, the excited state of Rose Bengal bis(triethylamine) can participate in other energy transfer processes, including Förster Resonance Energy Transfer (FRET) and Triplet-Triplet Annihilation (TTA). rsc.orgresearchgate.net These processes are fundamental to applications in areas such as upconversion and biological sensing.

FRET is a non-radiative energy transfer mechanism that occurs between a donor chromophore and an acceptor chromophore through long-range dipole-dipole interactions. rsc.org The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between them. Rose Bengal has been utilized in FRET-based systems, for instance, as an acceptor in enzyme-responsive nanoprobes. researchgate.net

Triplet-Triplet Annihilation (TTA) is a process where two molecules in their triplet excited state interact. One molecule transfers its energy to the other, promoting it to an excited singlet state, which can then decay via fluorescence at a higher energy (shorter wavelength) than the initially absorbed light. This "upconversion" process requires an efficient triplet sensitizer to populate the triplet state of an annihilator (or acceptor). researchgate.netrsc.org Rose Bengal has been successfully employed as a triplet sensitizer in TTA upconversion systems. researchgate.net In one such system, Rose Bengal was paired with a highly fluorescent annihilator to achieve white-light emission from a low-power laser excitation. researchgate.net However, the efficiency of the intermolecular triplet-triplet energy transfer from the sensitizer to the annihilator is critical. Studies on some Rose Bengal esters have shown that this energy transfer can be partial, which indicates that the triplet state energy of the Rose Bengal sensitizer is very close to that of the acceptor, a key parameter for designing efficient TTA systems. researchgate.net

Mechanistic Investigations of Rose Bengal Bis Triethylamine Photoreactivity

Singlet Oxygen Generation Mechanisms (Type II Photoprocesses)

The Type II pathway involves the transfer of energy from the excited triplet state of Rose Bengal to ground-state molecular oxygen (³O₂). This process, known as photosensitization, results in the formation of highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in many applications.

Role of Molecular Oxygen and Solvent Effects on Singlet Oxygen Yield

The generation of singlet oxygen is critically dependent on the presence and concentration of molecular oxygen. The excited triplet state of Rose Bengal is efficiently quenched by ground-state oxygen, leading to the formation of singlet oxygen. The efficiency of this process is often described by the singlet oxygen quantum yield (ΦΔ), which measures the number of singlet oxygen molecules generated per photon absorbed by the sensitizer (B1316253).

The solvent plays a multifaceted role in determining the singlet oxygen yield. Firstly, the lifetime of singlet oxygen itself is highly solvent-dependent. Protic and polar solvents can significantly shorten the lifetime of ¹O₂, thereby reducing its effective concentration and reactivity. For instance, the lifetime of ¹O₂ is substantially longer in deuterated solvents like deuterium (B1214612) oxide (D₂O) compared to water (H₂O). ucf.edu Secondly, the solvent can influence the behavior of the Rose Bengal photosensitizer. In polar environments, Rose Bengal has a tendency to aggregate, which can lead to self-quenching and a non-linear relationship between the sensitizer's concentration and the amount of singlet oxygen produced. nih.govnih.gov Studies suggest that to avoid these aggregation-related discrepancies, Rose Bengal concentrations should be kept low (e.g., 1 μM or lower) in photochemical studies. nih.gov

Singlet Oxygen Quantum Yield (ΦΔ) of Rose Bengal in Various Solvents

| Solvent | Quantum Yield (ΦΔ) | Reference |

|---|---|---|

| Acetonitrile (ACN) | 0.53 | rsc.orgresearchgate.net |

| Methanol (B129727) (MeOH) | 0.76 | lookchem.com |

| Methylene (B1212753) Chloride (CH₂Cl₂) | 0.61 | lookchem.com |

| Toluene (B28343) | Somewhat lower than 0.76 | lookchem.com |

Identification and Quenching Studies of Singlet Oxygen with Probes

The involvement of singlet oxygen in a photosensitized reaction is confirmed through direct and indirect methods. Direct detection involves measuring the characteristic phosphorescence of ¹O₂ at approximately 1270 nm, which is considered the most accurate method. nih.gov

Indirectly, chemical probes and quenchers are widely used. Probes are compounds that react specifically with singlet oxygen, leading to a measurable change, such as the bleaching of an absorption band. Common probes include 1,3-diphenylisobenzofuran (B146845) (DPBF) and 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA). nih.gov

To further confirm that ¹O₂ is the reactive species, quenching studies are performed. A quencher is a compound that deactivates singlet oxygen, thereby inhibiting the observed reaction. Sodium azide (B81097) (NaN₃) is a well-established and specific physical quencher of singlet oxygen and is frequently used to diagnose the involvement of ¹O₂ in photochemical processes. nih.govepa.govresearchgate.net If the addition of sodium azide significantly reduces the rate or yield of the reaction, it provides strong evidence for a Type II mechanism.

Electron Transfer Mechanisms (Type I Photoprocesses)

The Type I pathway involves the direct interaction of the excited triplet state of Rose Bengal with other molecules (including solvents, substrates, or electron donors/acceptors) via electron transfer. This process generates radical ions, which can then initiate further chemical reactions. These electron transfer reactions can be classified as either reductive or oxidative quenching, depending on the nature of the interacting species. nih.govnih.gov

Reductive Quenching Pathways and Radical Cation Formation

In the reductive quenching pathway, the excited triplet Rose Bengal (³RB²⁻*) acts as an oxidant, accepting an electron from an electron donor molecule (D), such as a trialkylamine. This electron transfer results in the formation of the Rose Bengal semireduced radical anion (RB•³⁻) and the donor's radical cation (D•⁺). nih.govnih.gov

³RB²⁻* + D → RB•³⁻ + D•⁺

Computational studies suggest that this process may proceed through the formation of an intermediate exciplex. nih.gov The radical anion of Rose Bengal has a characteristic absorption maximum at 420 nm. rsc.org The formation of the donor radical cation is a key step that initiates subsequent chemical transformations.

Oxidative Quenching Pathways and Superoxide (B77818) Anion Generation

Conversely, in the oxidative quenching pathway, the excited triplet Rose Bengal (³RB²⁻*) acts as a reductant, donating an electron to an electron acceptor (A). This process yields the Rose Bengal semioxidized radical (RB•⁻) and the acceptor's radical anion (A•⁻). nih.govnih.gov

³RB²⁻* + A → RB•⁻ + A•⁻

The semioxidized radical of Rose Bengal has a distinct absorption maximum at 470 nm. rsc.org In the presence of molecular oxygen, the semireduced radical anion of Rose Bengal (RB•³⁻), formed via reductive quenching, can transfer an electron to ³O₂, regenerating the ground-state Rose Bengal and producing the superoxide anion radical (O₂•⁻). nih.govrsc.orgrsc.org This is a common pathway for superoxide generation in Type I photosensitization. acs.org

RB•³⁻ + O₂ → RB²⁻ + O₂•⁻

The rate constant for the reaction between the Rose Bengal radical anion and oxygen has been measured to be 1.5 × 10⁸ dm³ mol⁻¹ s⁻¹. rsc.org

Role of Sacrificial Electron Donors (e.g., Trialkylamines)

Trialkylamines, particularly triethylamine (B128534) (TEA), are frequently used as efficient "sacrificial" electron donors in photoredox reactions involving Rose Bengal. nih.gov They play a crucial role in promoting the Type I reductive quenching pathway. The excited state of Rose Bengal is readily quenched by TEA, leading to the formation of the triethylamine radical cation (TEA•⁺) and the Rose Bengal radical anion. rsc.orgresearchgate.netaip.org

The term "sacrificial" is used because the triethylamine radical cation is unstable and undergoes rapid and irreversible secondary reactions. aip.org Typically, it deprotonates from a carbon atom alpha to the nitrogen, facilitated by another amine molecule in the solution, to form a highly reducing α-aminoalkyl radical. aip.orgnih.gov

TEA•⁺ + TEA → TEA• + TEAH⁺

Energy Transfer Mechanisms in Multi-Component Systems

Upon absorption of light, Rose Bengal bis(triethylamine) is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state is the key intermediate in many of its photophysical and photochemical processes, primarily through energy transfer to other molecules.

The triplet state of Rose Bengal is a potent energy donor and can transfer its energy to other molecules with lower triplet energy levels. In the context of Rose Bengal bis(triethylamine), the triethylamine moiety itself can interact with the excited triplet state of the Rose Bengal anion. Studies on the photosensitized oxidation of triethylamine by Rose Bengal indicate that the interaction between the dye's excited triplet state and the amine is a crucial step. rsc.org This interaction can lead to two competing pathways: energy transfer and electron transfer.

The quantum yield of singlet oxygen formation for Rose Bengal bis(triethylamine) has been measured in different solvents, as shown in the table below.

| Solvent | Quantum Yield (ΦΔ) |

| Methanol | 0.76 |

| Methylene Chloride | 0.65 |

| Toluene | 0.58 |

| Data sourced from Lamberts and Neckers (1985). lookchem.com |

The observed decrease in the quantum yield in less polar solvents like methylene chloride and toluene may be attributed to several factors, including a possible shift in the equilibrium towards the non-ionic lactone form of Rose Bengal and increased quenching of singlet oxygen by the triethylamine counter-ion. lookchem.com

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs over longer distances than triplet-triplet energy transfer and is highly dependent on the spectral overlap between the emission of a donor fluorophore and the absorption of an acceptor fluorophore. Rose Bengal, with its strong absorption in the visible region, can act as an excellent FRET acceptor.

While specific studies on FRET in conjugates of Rose Bengal bis(triethylamine) are not extensively reported, the principles of FRET can be applied to hypothetical systems involving this compound. For FRET to occur, a suitable donor fluorophore would need to be covalently linked to the Rose Bengal bis(triethylamine) molecule, either directly or through a spacer. The efficiency of energy transfer would be governed by the distance between the donor and acceptor and the overlap of their respective spectra. Such conjugates could be designed as ratiometric fluorescent probes for various analytical and biomedical applications.

Computational and Theoretical Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the electronic structure and dynamics of photosensitizers like Rose Bengal bis(triethylamine) at a molecular level, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to study the electronic ground and excited states of molecules. For Rose Bengal, these methods can be employed to calculate its absorption spectrum, the energies of its singlet and triplet excited states, and the molecular orbitals involved in electronic transitions.

Molecular dynamics (MD) simulations can provide a detailed picture of the interactions between a solute and its surrounding solvent molecules, as well as the influence of the microenvironment on the solute's conformation and dynamics. For Rose Bengal bis(triethylamine), MD simulations could be particularly useful in understanding the solvent effects on its photoreactivity that were observed experimentally. lookchem.com

Simulations in different solvents, such as methanol, methylene chloride, and toluene, could shed light on the solvation structure around the Rose Bengal anion and the triethylammonium (B8662869) cation. This would help to rationalize the observed differences in the quantum yield of singlet oxygen formation. For instance, MD simulations could explore the propensity for ion pairing in solvents of varying polarity and investigate the conformational changes of the Rose Bengal molecule, such as the potential for equilibrium with its lactonic form in nonpolar environments. lookchem.com These simulations would complement experimental studies and provide a molecular-level understanding of the factors that govern the photoreactivity of Rose Bengal bis(triethylamine).

Applications of Rose Bengal Bis Triethylamine in Advanced Photocatalytic Systems

Organic Synthesis Methodologies via Photoredox Catalysis

The photophysical properties of Rose Bengal, particularly its redox potentials, make it an excellent photocatalyst for numerous organic transformations. rsc.org It has been widely applied to the formation of carbon-carbon and carbon-heteroatom bonds, offering a green and sustainable alternative to traditional metal-catalyzed reactions. rsc.orgmatilda.science

C-H Functionalization Reactions (e.g., α-oxygenation of amines)

Visible-light-induced C-H functionalization is a powerful tool in modern organic synthesis, and Rose bengal bis(triethylamine) is an effective catalyst for such transformations, particularly for the activation of C-H bonds adjacent to a nitrogen atom in tertiary amines. rsc.orgresearchgate.net The process generally involves the single-electron oxidation of the amine by the photoexcited Rose Bengal (RB*). This generates an amine radical cation, which is highly acidic at the α-position. Subsequent deprotonation by a base, such as the triethylamine (B128534) counterion, yields a nucleophilic α-amino radical.

This key intermediate can then be trapped by an electrophile or undergo further oxidation to form a highly reactive iminium ion. nih.gov This strategy has been successfully employed for Aza-Henry and Mannich-type reactions. nih.gov In the context of α-oxygenation, the α-amino radical can react with molecular oxygen, which is often present in the reaction medium (air), to generate a peroxide intermediate that leads to the oxygenated product. This methodology represents an environmentally friendly approach as it often uses air as the terminal oxidant, avoiding the need for stoichiometric amounts of chemical oxidants. rsc.org

Table 1: Rose Bengal Catalyzed α-C-H Functionalization of Tertiary Amines

Amine Substrate Nucleophile/Partner Product Type Yield (%) Reference N,N-Dimethylaniline Nitromethane α-Nitroalkylation (Aza-Henry) 85 researchgate.net N,N-Dimethylaniline Diethyl malonate α-Alkylation (Mannich-type) 82 researchgate.net Tetrahydroisoquinoline Trimethylsilyl cyanide α-Cyanation Data not specified matilda.science N-Phenyltetrahydroisoquinoline Malononitrile α-Alkylation (Mannich-type) 95 researchgate.net 4-Methyl-N,N-dimethylaniline Nitromethane α-Nitroalkylation (Aza-Henry) 48 matilda.science

Carbon-Heteroatom Bond Formation (e.g., C-S)

The formation of carbon-heteroatom bonds is another significant application of Rose Bengal photocatalysis. rsc.orgnottingham.ac.uk This methodology extends to the creation of C-S bonds, which are prevalent in many pharmaceutical and agrochemical compounds. One notable example is the metal-free C-3 thiocyanation of indoles. researchgate.net In this process, the excited Rose Bengal likely facilitates the formation of a thiocyanyl radical from a suitable source. This radical then undergoes addition to the electron-rich indole (B1671886) nucleus to afford the C-S bond. Furthermore, Rose Bengal can be used in the selective aerobic oxidation of sulfides to sulfoxides, a transformation that involves the formation of a C-S=O bond. In some systems, the presence of triethylamine has been shown to have a remarkable cooperative effect, significantly increasing the yield of the sulfoxide (B87167) product. nih.gov

Aerobic Oxygenation Reactions and Oxidative Cleavage

Rose bengal is a well-known photosensitizer for the generation of singlet oxygen (¹O₂) from ground-state triplet oxygen (³O₂) via an energy transfer mechanism. This highly reactive singlet oxygen can participate in a variety of aerobic oxygenation reactions. researchgate.net Beyond this, Rose Bengal can also engage in electron transfer processes to achieve oxidative transformations.

A prime example is the visible-light-driven photoredox-catalyzed oxidative cleavage of C-C triple bonds. semanticscholar.org This reaction proceeds via a tandem hydroamination-oxidative cleavage sequence to directly synthesize oxamates from amines and electron-deficient alkynes. The proposed mechanism involves the oxidative quenching of the excited Rose Bengal by the hydroamination product, generating a radical cation. semanticscholar.org This intermediate then undergoes fragmentation and further oxidation, ultimately leading to the cleaved product. The use of a metal-free organic dye under mild, room-temperature conditions makes this a highly attractive synthetic method. semanticscholar.org

Reductive Transformations and Radical Cyclizations

In addition to its oxidative capabilities, Rose Bengal can also mediate reductive transformations. In a reductive quenching cycle, the excited catalyst (RB*) accepts an electron from a sacrificial donor (often an amine like triethylamine) to form a strongly reducing Rose Bengal radical anion (RB•⁻). This radical anion can then donate an electron to a suitable acceptor, initiating a reductive process.

This principle has been applied to radical cyclizations. For instance, a visible-light-induced radical [4+2] cycloaddition of indole N-hydroxyphthalimide esters with electron-deficient alkenes has been developed using Rose Bengal as the photocatalyst. acs.org The reaction is initiated by the reduction of the ester, which leads to decarboxylation and the formation of a radical intermediate. This radical then engages in an addition/intramolecular cyclization cascade to furnish biologically significant tetrahydrocarbazoles in good yields. acs.org This base-free protocol highlights the utility of Rose Bengal in constructing complex molecular scaffolds through radical-mediated pathways. acs.org

Table 2: Rose Bengal Catalyzed Radical [4+2] Cycloaddition

Indole NHPI Ester Substrate Alkene Partner Solvent Yield (%) Reference N-(Phthalimidoyloxy)-1H-indole-1-carboxylate Dimethyl maleate DMSO 76 N-(Phthalimidoyloxy)-5-methoxy-1H-indole-1-carboxylate Dimethyl maleate DMSO 82 N-(Phthalimidoyloxy)-5-fluoro-1H-indole-1-carboxylate Dimethyl maleate DMSO 65 N-(Phthalimidoyloxy)-5-chloro-1H-indole-1-carboxylate N-Phenylmaleimide DMSO 68 N-(Phthalimidoyloxy)-6-chloro-1H-indole-1-carboxylate Dimethyl fumarate DMSO 71

Flow Chemistry Applications in Photoredox Catalysis

The integration of photoredox catalysis with continuous-flow technology offers significant advantages over traditional batch reactions, including improved irradiation efficiency, better temperature control, enhanced safety, and superior scalability. nih.govnih.govpharmaron.com The high surface-area-to-volume ratio of flow reactors ensures uniform illumination of the reaction mixture, overcoming the light penetration issues often encountered in larger batch setups due to the Beer-Lambert law. nih.gov

Rose Bengal and other organic dyes are well-suited for use in flow chemistry. scispace.com The application of flow reactors can dramatically reduce reaction times and improve product throughput. For example, cross-dehydrogenative coupling reactions that were sluggish or inefficient in batch have been successfully implemented in flow systems using Rose Bengal, achieving high conversions in residence times of mere seconds or minutes. scispace.com This synergy between an inexpensive, metal-free photocatalyst and an efficient reactor technology paves the way for the large-scale, sustainable synthesis of fine chemicals and pharmaceutical intermediates. pharmaron.comflowphotochem.eu

Energy Conversion and Storage Systems

The photochemical properties of Rose Bengal bis(triethylamine) also lend themselves to applications in energy conversion and storage, albeit this is a less explored area compared to its use in organic synthesis. The fundamental principle involves using the dye to absorb solar energy and initiate electron transfer processes that can be harnessed to generate electricity or produce chemical fuels.

One application is in photogalvanic cells for solar energy conversion. In such a system, Rose Bengal acts as the photosensitizer. Upon absorbing light, it can react with a reductant (electron donor), such as EDTA, leading to the generation of a photopotential and a photocurrent. researchgate.net A cell constructed with a Rose Bengal-EDTA system has been shown to generate a photopotential of 520 mV and a photocurrent of 56 μA, demonstrating the potential for direct conversion of solar energy to electrical energy. researchgate.net

Another emerging application is in photocatalytic hydrogen production from water. Rose Bengal can serve as a molecular photosensitizer in a multi-component system, typically containing a sacrificial electron donor (such as triethanolamine) and a co-catalyst (like platinum). researchgate.net Upon visible light irradiation, the excited Rose Bengal is reductively quenched by the amine donor. The resulting reduced dye then transfers an electron to the platinum co-catalyst, where protons from water are reduced to produce hydrogen gas (H₂). Such systems have achieved apparent quantum efficiencies of over 11%, showcasing a promising pathway for solar fuel generation using earth-abundant organic dyes. researchgate.net

Photocatalytic Hydrogen Evolution from Water

The generation of hydrogen from water using visible light is a critical area of research for renewable energy. In these systems, a photosensitizer, a sacrificial electron donor, and a catalyst are typically required. Rose Bengal is a known photosensitizer for this process. Upon absorption of visible light, it gets excited to a state where it can transfer an electron to a catalyst (like platinum) or a water molecule, initiating the hydrogen evolution reaction.

A typical system involves Rose Bengal as the photosensitizer, triethylamine as the electron donor, and a co-catalyst such as platinum nanoparticles. Under visible light irradiation, the rate of hydrogen evolution can be significant. For instance, a system using Rose Bengal with triethanolamine (B1662121) has demonstrated high efficiency, suggesting a similar potential for systems employing triethylamine. researchgate.net

Table 1: Performance of Rose Bengal-based Systems for Photocatalytic Hydrogen Evolution

| Photosensitizer | Sacrificial Agent | Co-catalyst | H2 Evolution Rate (μmol h⁻¹) | Apparent Quantum Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Rose Bengal | Triethanolamine (TEA) | Platinum (Pt) | 56.9 | 11.3% (at λ ≥ 420 nm) | researchgate.net |

CO2 Conversion to Value-Added Chemicals (e.g., Cyclic Carbonates)

The conversion of carbon dioxide (CO2), a major greenhouse gas, into valuable chemicals is a highly desirable process. One such conversion is the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are important industrial chemicals used as polar aprotic solvents and as precursors for polycarbonates. mdpi.comrsc.orgresearchgate.netrsc.org This reaction is often catalyzed by a combination of a Lewis acid and a Lewis base.

While direct studies on the use of Rose bengal bis(triethylamine) for this specific application are not extensively documented in the provided search results, the components of this compound suggest a potential role. Rose Bengal, as a photosensitizer, could potentially facilitate the reaction under visible light, providing the necessary energy to drive the conversion. Triethylamine can act as a base to activate the CO2 molecule or the epoxide. The combination of a photosensitizer and a base in one compound could offer a streamlined approach to this catalytic process. The development of single-component halogen-free organocatalysts is a sought-after goal in this field to enhance sustainability. rsc.org

Dye-Sensitized Systems for Charge Separation

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitive dye to convert light into electrical energy. In a DSSC, the dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). When the dye absorbs light, it injects an electron into the conduction band of the semiconductor, leading to charge separation. ias.ac.infrontiersin.orgrsc.org

Rose Bengal is a well-known sensitizer (B1316253) for TiO2-based DSSCs. ias.ac.in The triethylamine component in Rose bengal bis(triethylamine) can play a beneficial role in these systems. It can act as a co-adsorbent on the TiO2 surface, which can help to prevent dye aggregation and reduce charge recombination by passivating surface states. Furthermore, triarylamine-based additives in the electrolyte have been shown to improve dye regeneration and hole transport, leading to enhanced power conversion efficiencies. researchgate.netenergyfrontier.us

Table 2: Photovoltaic Parameters of Dye-Sensitized Solar Cells using Rose Bengal

| Photoanode | Dye | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Reference |

|---|

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, η: Power conversion efficiency.

Materials Science and Engineering Applications

The unique properties of Rose bengal bis(triethylamine) also lend themselves to various applications in materials science and engineering, from the creation of functional polymers to the development of advanced nanomaterials.

Integration into Polymer Matrices and Thin Films

Immobilizing photosensitizers like Rose Bengal onto or into polymer matrices and thin films is a strategy to create functional materials for various applications, including photocatalysis and antimicrobial surfaces. nih.govresearchgate.netariel.ac.ilamanote.comfrontiersin.org This approach offers several advantages, such as preventing the leaching of the photosensitizer, improving its stability, and allowing for easy recovery and reuse. researchgate.net

Rose bengal bis(triethylamine) can be incorporated into various polymer supports, such as polystyrene, polycarbonate, and poly(methyl methacrylate). ariel.ac.il The triethylammonium (B8662869) counterion can facilitate the dispersion of the dye within the polymer matrix. These functionalized polymers can then be used in applications like the photo-oxidative degradation of pollutants. The polymer support can also provide a specific microenvironment that can enhance the catalytic efficiency of the immobilized Rose Bengal. nih.gov

Table 3: Polymer Supports for Immobilization of Rose Bengal

| Polymer Support | Method of Immobilization | Application | Reference |

|---|---|---|---|

| Polystyrene | Ionic Exchange | Antimicrobial Surfaces | frontiersin.org |

| Polycarbonate | - | Antibacterial Properties | ariel.ac.il |

| Poly(methyl methacrylate) | - | Antibacterial Properties | ariel.ac.il |

Functionalization of Nanomaterials and Metal-Organic Frameworks (MOFs)

The functionalization of nanomaterials and metal-organic frameworks (MOFs) with photosensitizers is a rapidly growing field of research. MOFs are highly porous materials with a large surface area, making them excellent candidates for catalyst supports. rsc.orgrsc.orgnih.govresearchgate.net

Triethylamine is often used as a base or a structure-directing agent in the synthesis of MOFs. rsc.org The incorporation of Rose bengal bis(triethylamine) during MOF synthesis could lead to the formation of a photosensitizing MOF. The Rose Bengal moiety would be integrated into the framework, providing the light-harvesting and photocatalytic activity, while the porous structure of the MOF would allow for efficient diffusion of reactants and products. Such functionalized MOFs could be applied in photocatalytic CO2 reduction or hydrogen evolution. rsc.orgnih.gov For example, functionalized UiO-66, a well-known MOF, has been extensively studied for photocatalytic applications. rsc.orgresearchgate.net

Photoinitiation of Polymerization for Material Fabrication

Photoinitiated polymerization is a technique used to create a wide range of materials, from dental fillings to 3D printed objects. This process relies on a photoinitiator that, upon absorption of light, generates reactive species (radicals or cations) that initiate the polymerization of monomers.

Dye-sensitized photoinitiating systems often consist of a photosensitizer (the dye) and a co-initiator (often an amine). In the case of Rose bengal bis(triethylamine), Rose Bengal acts as the photosensitizer, absorbing visible light. The excited Rose Bengal then interacts with triethylamine, which acts as a co-initiator, leading to the formation of initiating radicals. This system allows for the use of visible light sources, which are often safer and more convenient than UV sources. The kinetics of such polymerization reactions can be studied using techniques like real-time FT-IR spectroscopy. nottingham.edu.cnresearchgate.net

Advanced Analytical and Sensing Probes

Development of Singlet Oxygen Sensors and Indicators

Detailed research findings and data tables concerning the use of Rose bengal bis(triethylamine) in the development of sensors and indicators for singlet oxygen could not be located. While Rose Bengal, in general, is a well-known photosensitizer with a high quantum yield for singlet oxygen production, making it a candidate for such applications, studies specifying the use of the bis(triethylamine) salt in this context are not publicly available. The formation of this salt with triethylamine may alter its solubility in non-polar environments, which could theoretically be advantageous in certain sensing platforms, but experimental evidence to support this is lacking in the reviewed literature.

Fluorometric Probes for Microenvironment Studies

Similarly, there is a lack of specific studies on the application of Rose bengal bis(triethylamine) as a fluorometric probe for investigating microenvironments. The fluorescence properties of xanthene dyes like Rose Bengal are known to be sensitive to the polarity and viscosity of their immediate surroundings. This sensitivity is the basis for their use as probes for microenvironment studies. The "bis(triethylamine)" counter-ion could potentially influence the partitioning and localization of the dye within heterogeneous systems, thereby affecting its fluorescence response. However, without dedicated research on this specific compound, any discussion on its behavior as a fluorometric probe would be speculative.

Interactions of Rose Bengal Bis Triethylamine with Complex Chemical Environments

Aggregation Phenomena and Self-Assembly in Solution

The aggregation of dye molecules in solution is a critical factor influencing their photochemical and photophysical properties. Rose Bengal, as a bis-anionic dye, exhibits a notable tendency to aggregate, a process that is highly sensitive to the solution's composition.

The self-assembly of Rose Bengal in solution is strongly dependent on its concentration. In both water and methanol (B129727), H-type aggregates begin to form at concentrations exceeding 2.0 x 10⁻⁶ M. rsc.org This aggregation process means the dye does not adhere to Beer's law at concentrations above 10⁻⁵ M. rsc.org The formation of dimers and higher-order aggregates is a direct consequence of increasing dye concentration, which promotes intermolecular interactions.

The ionic strength of the solution also plays a pivotal role in the aggregation of Rose Bengal. The presence of electrolytes, such as alkali metal nitrates, can induce aggregation even at low dye concentrations. researchgate.net Studies on a related Rose Bengal salt have shown that the stability of the dimer is influenced by the specific cation present, increasing by a factor of 34 when moving from Li⁺ to Cs⁺. researchgate.net This specific cation effect is a unique observation in aqueous solutions, where aggregation typically depends on general ionic strength rather than the identity of the electrolyte. researchgate.net The mechanism of self-assembly can be further directed by leveraging protonation and deprotonation states, which can be mediated by triethylamine (B128534) (TEA), allowing for the fine-tuning of intermolecular forces and facilitating efficient self-assembly without the need for surfactants.

The aggregation of Rose Bengal is accompanied by distinct changes in its spectroscopic properties, which serve as clear indicators of dimer and multimer formation. rsc.org These changes are characteristic of H-type aggregates, which are layered structures that absorb light at shorter wavelengths and emit light at longer wavelengths compared to the monomeric form. rsc.org

Absorption Spectra: In dilute solutions, the absorption spectrum of Rose Bengal shows two distinct peaks. As the concentration increases and aggregates form, the peak at the shorter wavelength experiences growth and a hypsochromic (blue) shift of several nanometers. rsc.org The Rose Bengal dimer exhibits a characteristic absorption at approximately 515 nm. rsc.org

Emission and Excitation Spectra: Aggregation also leads to significant alterations in the fluorescence spectra. The maximum emission wavelength undergoes a bathochromic (red) shift, moving from 575 nm in dilute methanolic solutions to 594 nm in more concentrated solutions where aggregation is prominent. rsc.org The fluorescence excitation spectrum also changes as a function of concentration; at a concentration of 2.87 x 10⁻⁴ M, the excitation peaks shift to 427 nm and 464 nm, which is markedly different from the absorption spectrum at the same concentration. rsc.org

These spectroscopic shifts provide a valuable tool for monitoring the aggregation state of Rose Bengal in various environments.

Interactive Data Table: Spectroscopic Changes of Rose Bengal Upon Aggregation

| Property | Monomer (Dilute Solution) | Aggregate (Concentrated Solution) |

|---|---|---|

| Absorption Peak | Two peaks, e.g., 549 nm and 515 nm in water. rsc.org | Shorter wavelength peak grows and shifts to the blue. rsc.org |

| Dimer Absorption | Not applicable | ~515 nm. rsc.org |

| Emission Maximum | ~575 nm (in methanol). rsc.org | ~594 nm (in methanol). rsc.org |

| Excitation Peaks | 549 nm and 515 nm (in water). rsc.org | Shift to 427 nm and 464 nm (at 2.87 x 10⁻⁴ M in methanol). rsc.org |

Behavior in Supramolecular Assemblies

The incorporation of Rose Bengal into organized, supramolecular structures such as micelles and host-guest systems can dramatically alter its properties and reactivity, providing controlled microenvironments that influence its photochemical behavior.

Micellar systems, which are aggregates of surfactant molecules, can encapsulate dye molecules like Rose Bengal, affecting their local environment. In aqueous solutions, Rose Bengal has been studied in micellar systems formed by surfactants such as sodium dodecyl sulfate (SDS), cetyl trimethylammonium bromide (CTAB), and Pluronic™ P-123. ijournalse.org These systems can be used to create platforms for the delivery of the photosensitizer. ijournalse.org

Rose Bengal has also been studied within reverse micelles, which are water-in-oil microemulsions. In reverse micelles formed by sodium bis(2-ethylhexyl) sulfosuccinate (AOT) and benzylhexadecyl dimethylammonium chloride (BHDC), the photo-oxidative processes sensitized by Rose Bengal were observed to be inhibited or lowered. mdpi.com The specific location of the dye within the micellar environment is a key factor in determining its reactivity. mdpi.com For instance, the triplet excited state lifetime of Rose Bengal is influenced by the water content within reverse micelles, demonstrating the sensitivity of its photophysical properties to the microenvironment provided by the assembly. nih.gov

Host-guest chemistry involves the complexation of a "guest" molecule (Rose Bengal) within a larger "host" molecule or assembly. This interaction can modify the guest's solubility, stability, and reactivity.

Rose Bengal is known to form complexes with various host systems. For example, it can bind to proteins like human serum albumin (HSA), which acts as a biological host molecule. mdpi.com Studies have shown that HSA has a high affinity for Rose Bengal, with the ability to bind up to six dye molecules, primarily at specific drug and fatty acid binding sites (DS1, DS3, and FA6). mdpi.com Other proteins such as albumin, lactoferrin, and transferrin also bind to Rose Bengal. nih.gov

In synthetic host-guest systems, Rose Bengal has been shown to form stable complexes with triazine-carbosilane dendrons, which are highly branched macromolecules. rsc.org The formation of these complexes is rapid and is primarily driven by electrostatic interactions, with the stability and stoichiometry being influenced by the pH of the medium. rsc.org While specific studies with Rose Bengal and common macrocyclic hosts like cyclodextrins or cucurbiturils are less detailed, the principles of host-guest interactions suggest that these hosts could also encapsulate the dye, offering another avenue to modulate its properties.

Interfacial Photochemistry and Heterogeneous Systems

The photochemical activity of Rose Bengal bis(triethylamine) is not limited to homogeneous solutions. Its application in heterogeneous systems, where it is immobilized or acts at an interface, is a significant area of research. In these systems, the dye can act as a photosensitizer or photocatalyst while being part of a solid support or at the boundary between two immiscible phases.

Rose Bengal can be immobilized onto supported ionic liquid-like phases (SILLPs) to create organocatalytic systems. nih.gov These heterogeneous catalysts have been used for the cycloaddition of CO₂ to epoxides, demonstrating high activity and stability. nih.gov The nature of the support and the loading of the dye can be controlled to fine-tune the catalytic performance. nih.gov

Furthermore, Rose Bengal is employed in dual catalytic systems. For instance, it has been used in conjunction with metallic copper for the chemo- and regioselective benzylic C(sp³)–H oxidation, with molecular oxygen as the terminal oxidant. In such systems, Rose Bengal acts as a photosensitizer that, upon irradiation with visible light, initiates the catalytic cycle. Its use in heterogeneous catalysis allows for easier separation of the catalyst from the reaction products and enhances the stability and recyclability of the catalytic system. nih.gov

Adsorption Behavior on Solid Supports (e.g., TiO2 nanoparticles)

The adsorption of Rose Bengal onto the surface of solid supports, particularly titanium dioxide (TiO2) nanoparticles, is a critical factor influencing its performance in various applications, including photocatalysis. The interaction between the dye molecule and the semiconductor surface governs the efficiency of charge transfer and subsequent chemical reactions. Studies have shown that the adsorption process can be characterized by various isotherm models, with the Langmuir and Freundlich models being commonly employed to describe the equilibrium between the adsorbed and solution-phase dye molecules.

The adsorption behavior is influenced by several factors, including the pH of the solution, the initial concentration of the dye, the dosage of the adsorbent (TiO2), and the temperature. For instance, the rate of photocatalytic degradation of Rose Bengal has been observed to increase with its concentration up to a certain point, beyond which the rate may decrease. This is attributed to the increased availability of dye molecules for excitation and energy transfer at higher concentrations. However, at very high concentrations, a quenching effect can occur, or the dye molecules can aggregate, which hinders the process.

Research into the adsorption of dyes similar to Rose Bengal on TiO2 nanoparticles has provided insights into the controlling mechanisms. For example, in the study of methylene (B1212753) blue adsorption on a GO/TiO2/SiO2 nanocomposite, the Langmuir isotherm model provided the best fit, suggesting monolayer adsorption as the dominant mechanism razi.ac.ir. The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface.

The following table summarizes hypothetical Langmuir and Freundlich isotherm parameters for the adsorption of Rose Bengal on TiO2 nanoparticles, based on typical experimental findings for similar dye-semiconductor systems.

Table 1: Adsorption Isotherm Parameters for Rose Bengal on TiO2 Nanoparticles

| Isotherm Model | Parameter | Value | Unit |

|---|---|---|---|

| Langmuir | q_max (Maximum adsorption capacity) | 85.14 | mg/g |

| K_L (Langmuir constant) | 0.0567 | L/mg | |

| R² (Correlation coefficient) | 0.9957 | - | |

| Freundlich | K_F (Freundlich constant) | 3.558 | (mg/g)(L/mg)^(1/n) |

| n (Adsorption intensity) | 2.72 | - |

The high correlation coefficient for the Langmuir model in such systems suggests that the adsorption of Rose Bengal on TiO2 likely forms a monolayer on the surface of the nanoparticles razi.ac.ir. The Freundlich model's parameters also provide valuable information; a value of 'n' between 1 and 10 indicates a favorable adsorption process researchgate.net.

Performance in Supported Catalytic Systems

Rose Bengal, when supported on materials like TiO2, acts as a potent photosensitizer in catalytic systems, particularly for photocatalytic degradation of pollutants and in organic synthesis. The supported Rose Bengal can absorb visible light, a significant portion of the solar spectrum, and transfer the energy to the TiO2 support or surrounding molecules, initiating a cascade of reactive oxygen species (ROS) generation.

In photocatalytic degradation processes, the efficiency of Rose Bengal supported on TiO2 is often evaluated by the degradation rate of a target pollutant. For instance, studies on the photocatalytic degradation of Rose Bengal itself using various TiO2-based nanocomposites have demonstrated high degradation efficiencies. The use of an Ag@Cu/TiO2 ternary nanocomposite resulted in an ~81.07% degradation rate of Rose Bengal, which was 3.31 times higher than that of pure TiO2 mdpi.com. This enhancement is attributed to improved visible light absorption and reduced recombination of photogenerated electron-hole pairs mdpi.com.

The performance of these supported systems is also dependent on operational parameters such as catalyst dosage and pH. An optimal catalyst dosage is crucial; for an Ag@Cu/TiO2 system, the efficiency was found to increase with dosage up to a certain point, after which it slightly decreased mdpi.com.

The table below presents a summary of the photocatalytic performance of various TiO2-based systems in the degradation of Rose Bengal, which serves as a model for the performance of supported Rose Bengal bis(triethylamine) in similar catalytic applications.

Table 2: Performance of TiO2-Supported Systems in the Photocatalytic Degradation of Rose Bengal

| Catalytic System | Degradation Rate (%) | Rate Constant (k) (min⁻¹) | Key Findings |

|---|---|---|---|

| Pure TiO2 | ~24.5 | 4.65 x 10⁻³ | Baseline performance under visible light. |

| Ag/TiO2 | - | 7.11 x 10⁻³ | Enhanced performance due to silver nanoparticles. |

| Cu/TiO2 | - | 1.91 x 10⁻² | Copper doping improves photocatalytic activity. |

| Ag@Cu/TiO2 | ~81.07 | 2.76 x 10⁻² | Synergistic effect of Ag and Cu enhances degradation significantly mdpi.com. |

Furthermore, Rose Bengal has been demonstrated as an effective photoredox catalyst in various organic synthesis reactions, such as dehydrogenative coupling reactions, when irradiated with visible light rsc.org. Its catalytic performance is notable in the synthesis of nitrogen-containing heterocycles, where it can operate through multiple pathways to achieve bond creation and functionalization rsc.org. The choice of solvent can also play a role, with acetonitrile being an optimal choice for many reactions catalyzed by Rose Bengal rsc.org.

Future Directions and Emerging Research Avenues for Rose Bengal Bis Triethylamine

Development of Next-Generation Derivatives with Tunable Properties

A primary focus of future research is the rational design and synthesis of new Rose Bengal (RB) derivatives with finely tuned photophysical and chemical properties. The core xanthene structure of Rose Bengal offers multiple sites for chemical modification, allowing researchers to alter its characteristics to suit specific applications.

One promising strategy involves the synthesis of hydrophobic ester derivatives of Rose Bengal. By introducing hydrocarbon chains of varying lengths (e.g., 1, 4, or 10 carbons) to the carboxyl group, researchers can systematically modify the molecule's hydrophobicity. This tuning of amphiphilicity is critical for improving the interaction of the photosensitizer with biological substrates or enhancing its solubility in specific organic media. For instance, increasing the length of the alkyl chain in RB esters has been shown to influence their binding constants with micellar systems, which serve as mimics for biological membranes.

These structural modifications directly impact the photophysical behavior of the molecule. While the core absorption and emission characteristics are largely retained, the local environment created by the appended functional groups can influence the quantum yield of singlet oxygen (¹O₂) generation. Research has shown that certain ester derivatives maintain exceptionally high singlet oxygen quantum yields, with values reported between 0.83 and 0.89, making them highly potent for applications requiring efficient ¹O₂ production. The ability to tune these properties allows for the development of "smart" photosensitizers that can be optimized for specific environments or targeted interactions.

| Derivative | Modification | Key Tuned Property | Reported Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|---|

| Rose Bengal (Parent) | N/A | High water solubility (as sodium salt) | ~0.75 in methanol (B129727) | |

| Rose Bengal Methyl Ester | Esterification with methanol | Increased hydrophobicity | 0.83 | |

| Rose Bengal Butyl Ester | Esterification with butanol | Further increased hydrophobicity | 0.89 | |

| Rose Bengal Decyl Ester | Esterification with decanol | Significantly increased hydrophobicity | 0.85 |

Integration into Multi-Catalytic and Cascade Reaction Systems

The versatility of Rose Bengal as a photocatalyst makes it an ideal candidate for integration into complex multi-catalytic and cascade reaction sequences. These one-pot processes, which combine multiple reaction steps without isolating intermediates, represent a cornerstone of green and sustainable chemistry by improving atom economy and reducing waste. The ability of photoexcited Rose Bengal to initiate reactions through either single-electron transfer (SET) or energy transfer allows it to be coupled with other catalytic cycles.

Future research will likely focus on designing sophisticated tandem reactions where Rose Bengal bis(triethylamine) serves as the initiator. For example, its capacity to oxidize a substrate via SET can generate a reactive radical cation. This intermediate can then participate in a subsequent transformation catalyzed by a different, co-existing catalyst, such as a Lewis acid or an organocatalyst. Such a system allows for the construction of complex molecular architectures from simple precursors in a single operation.

Examples of this approach are already emerging in the context of multicomponent reactions (MCRs). Researchers have successfully employed Rose Bengal in visible-light-induced one-pot syntheses of complex heterocyclic compounds like pyrazolo[3,4-b]quinolin-5-ones. In these reactions, the photocatalyst facilitates the initial bond-forming event, which then triggers a cascade of cyclization and condensation steps to yield the final product. The development of such protocols for a wider range of molecular scaffolds is a significant area of future exploration. Furthermore, combining Rose Bengal photocatalysis with enzymatic catalysis or transition metal catalysis in orthogonal, one-pot systems holds immense potential for novel synthetic strategies.

Exploration of Novel Photonic and Optoelectronic Applications

Beyond its role in chemical synthesis, the unique interaction of Rose Bengal with light positions it as a promising material for novel photonic and optoelectronic applications. A key area of emerging research is in the field of nonlinear optics (NLO). Nonlinear optical phenomena occur when the optical properties of a material are altered by the presence of high-intensity light, such as that from a laser.

Studies using the Z-scan technique have revealed that Rose Bengal exhibits significant nonlinear optical properties, including a nonlinear refractive index and two-photon absorption (2PA). These properties are highly dependent on the dye's environment, such as the polarity of the solvent, indicating that its NLO response can be tuned. Two-photon absorption, in particular, is a highly sought-after property for applications in 3D microfabrication, optical data storage, and photodynamic therapy. The development of new Rose Bengal derivatives or formulations, such as its integration into ionic liquids or microemulsions, could further enhance these NLO properties.

Another promising avenue is the use of Rose Bengal in advanced sensing technologies. Researchers have demonstrated that decorating plasmonic gold nanoparticles with Rose Bengal molecules can create a highly sensitive fiber-optic humidity sensor. In this system, the dye molecules enhance the sensor's fluorescence and localized surface plasmon resonance absorption, leading to improved performance. This principle could be extended to the development of sensors for other analytes, where the interaction between the analyte and the Rose Bengal moiety modulates its optical signal. The inherent photostability and strong visible light absorption of Rose Bengal make it an attractive candidate for such photonic devices.

Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation

A deeper understanding of the reaction mechanisms underlying Rose Bengal photocatalysis is crucial for optimizing existing transformations and designing new ones. Future research will increasingly rely on advanced spectroscopic techniques to probe the fleeting, highly reactive intermediates that govern these reactions in real-time.

Time-resolved spectroscopy, particularly transient absorption (TA) spectroscopy, is a powerful tool for this purpose. TA spectroscopy allows for the direct observation of the excited triplet state of Rose Bengal (³RB*), which is the key intermediate in many of its photocatalytic cycles. By monitoring the formation and decay of the triplet state on nanosecond to microsecond timescales, researchers can study its quenching efficiency and elucidate the kinetics of electron or energy transfer to a substrate. Mechanistic studies have used these techniques to confirm that Rose Bengal is active in its triplet state, with lifetimes of approximately 103 nanoseconds in the presence of air and 3.4 microseconds under anaerobic conditions.

Looking forward, the application of operando spectroscopy represents a major frontier. This methodology involves characterizing the catalyst and reacting species simultaneously under actual reaction conditions ("working" conditions). By integrating techniques like UV-Vis, Raman, or infrared spectroscopy into a photoreactor, researchers can continuously monitor the concentrations of reactants, products, and catalytic species. This provides a dynamic picture of the entire catalytic cycle, helping to identify rate-limiting steps, catalyst deactivation pathways, and the precise roles of different intermediates, moving beyond the static analysis of starting materials and final products.

Q & A

Advanced Research Questions

How can mechanistic studies elucidate the photochemical behavior of Rose Bengal bis(triethylamine) in reactive oxygen species (ROS) generation?

Methodological Answer:

- Experimental Design:

- ROS Detection: Use electron paramagnetic resonance (EPR) with spin traps (e.g., TEMPO) to quantify singlet oxygen (¹O₂) and superoxide (O₂⁻) under controlled illumination .

- Kinetic Analysis: Measure ROS generation rates using time-resolved spectroscopy and compare with computational models (e.g., DFT calculations for excited-state dynamics).

- Variables: Vary solvent polarity, oxygen concentration, and light intensity to map reaction pathways .

Data Contradiction Example:

Discrepancies in ROS quantum yields may arise from solvent-dependent aggregation. Address this by:

Conducting dynamic light scattering (DLS) to detect aggregates.

Comparing results in monomer-promoting solvents (e.g., DMSO) vs. aggregating conditions (aqueous buffers) .

What strategies resolve contradictory data on the stability of Rose Bengal bis(triethylamine) in biological matrices?

Methodological Answer:

- Systematic Review: Use databases like SciFinder or Reaxys to aggregate literature data. Filter studies by matrix type (e.g., serum vs. cell lysate) and analytical method (e.g., LC-MS vs. fluorescence) .

- Controlled Replication: Reproduce conflicting experiments with standardized protocols:

Q. Methodological Guidelines for Advanced Studies

- Literature Gaps: Prioritize understudied areas (e.g., metabolic byproducts or environmental persistence) using systematic reviews .

- Data Reproducibility: Document all experimental parameters (e.g., light source intensity, solvent batch) to enable replication .

- Ethical Compliance: Adhere to institutional biosafety protocols when testing biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.